5-Methylthiophene-2-carbaldehyde oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUDLQMYHUIYOJ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Thiophene Oxime Derivatives in Heterocyclic Chemistry
Thiophene (B33073) is a five-membered aromatic ring containing a sulfur atom, a structure that is considered a bioisostere of benzene (B151609), meaning it can often substitute for a benzene ring in biologically active molecules without losing efficacy. sigmaaldrich.com This characteristic has made thiophene and its derivatives a cornerstone in medicinal chemistry. sigmaaldrich.comchemicalbook.com The thiophene ring is electron-rich and readily undergoes electrophilic substitution reactions, typically at the position adjacent to the sulfur atom (the alpha-position). chemicalbook.com
When a thiophene nucleus is functionalized with an oxime group (C=N-OH), the resulting thiophene oxime derivative gains a new layer of chemical reactivity and potential applications. nih.gov Oximes are generally synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). nih.gov The oxime functional group is a versatile chemical handle; it can be hydrolyzed back to the parent aldehyde or ketone, reduced to an amine, or rearranged to form amides (a reaction known as the Beckmann rearrangement). This reactivity makes thiophene oximes valuable intermediates in the synthesis of more complex nitrogen-containing heterocyclic compounds.
Furthermore, the incorporation of an oxime group into a thiophene-based molecule has been shown to impart a range of biological activities. Studies on various thiophene oxime derivatives have revealed potential anti-inflammatory, antibacterial, and antitumor effects, highlighting their significance as pharmacophores in drug discovery.
Foundational Research Trajectories of 5 Methylthiophene 2 Carbaldehyde Oxime
Synthetic Approaches to 5-Methylthiophene-2-carbaldehyde
The generation of 5-Methylthiophene-2-carbaldehyde is a critical step, achievable through several synthetic pathways. The choice of method often depends on the availability of starting materials, desired scale, and regioselectivity considerations.
Formylation Reactions of 2-Methylthiophene (B1210033)
Direct formylation of 2-methylthiophene is a common and direct approach to synthesize 5-Methylthiophene-2-carbaldehyde. The electron-donating nature of the methyl group directs the electrophilic formylating agent predominantly to the C5 position of the thiophene ring. The most widely employed method for this transformation is the Vilsmeier-Haack reaction.
This reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) or N-methylformanilide and a halide donor such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt attacks the electron-rich thiophene ring. Subsequent hydrolysis of the iminium intermediate yields the desired aldehyde. A typical procedure involves adding phosphorus oxychloride to a mixture of 2-methylthiophene and N-methylformanilide while maintaining the temperature between 60-70°C.
| Reactant | Reagents | Solvent | Temperature | Yield |
| 2-Methylthiophene | N-methylformanilide, POCl₃ | None | 60-70°C | High |
| 2-Methylthiophene | DMF, POCl₃ | 1,2-dichloroethane | Varies | Good |
This table summarizes common conditions for the formylation of 2-Methylthiophene.
Oxidation of (5-methylthiophen-2-yl)methanol (B1268099)
An alternative, two-step route to 5-Methylthiophene-2-carbaldehyde involves the oxidation of the corresponding alcohol, (5-methylthiophen-2-yl)methanol. This precursor alcohol can be synthesized through various methods, including the reduction of 5-methylthiophene-2-carboxylic acid or its esters.
The subsequent oxidation of the primary alcohol to the aldehyde requires careful selection of the oxidizing agent to prevent over-oxidation to the carboxylic acid. A variety of mild oxidizing agents are suitable for this transformation. Common reagents include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). These methods are known for their efficiency in converting primary alcohols to aldehydes with minimal side product formation.
| Starting Material | Oxidizing Agent/System | Solvent | General Outcome |
| (5-methylthiophen-2-yl)methanol | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Good yield of aldehyde |
| (5-methylthiophen-2-yl)methanol | Swern Oxidation (e.g., (COCl)₂, DMSO, Et₃N) | Dichloromethane (DCM) | High yield, avoids heavy metals |
| (5-methylthiophen-2-yl)methanol | Dess-Martin Periodinane | Dichloromethane (DCM) | Mild conditions, good yield |
This table presents common oxidation methods for converting (5-methylthiophen-2-yl)methanol to its corresponding aldehyde.
Directed Vilsmeier Formylation for Thiophene Carbaldehyde Scaffolds
The Vilsmeier-Haack reaction is a powerful and versatile tool for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene derivatives. chemistrysteps.comwikipedia.org The mechanism begins with the reaction between a substituted amide, most commonly DMF, and phosphorus oxychloride to form the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.org
This electrophile then undergoes an electrophilic aromatic substitution reaction with the thiophene ring. organic-chemistry.org The regioselectivity of the formylation on substituted thiophenes is governed by the electronic effects of the substituent. For thiophenes bearing electron-donating groups, such as the methyl group in 2-methylthiophene, the formylation is directed to the activated, electron-rich positions, primarily the C5 position. rsc.org The reaction kinetics for thiophene derivatives with DMF and POCl₃ can depend on the substrate's reactivity; for relatively inert substrates like methylthiophenes, the reaction follows third-order kinetics. rsc.org The reaction is completed by hydrolysis of the resulting iminium salt during workup to liberate the aldehyde. chemistrysteps.comwikipedia.org This methodology is broadly applicable for creating a variety of thiophene carbaldehyde scaffolds. mtroyal.ca
Oximation of 5-Methylthiophene-2-carbaldehyde
The conversion of the aldehyde functional group in 5-Methylthiophene-2-carbaldehyde to an oxime is typically a straightforward condensation reaction. This transformation is crucial for accessing the target compound and can be achieved through several protocols, including those aligned with the principles of green chemistry.
Condensation Reactions with Hydroxylamine Derivatives
The most common method for preparing oximes is the condensation of a carbonyl compound with a hydroxylamine derivative. researchgate.net Typically, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl) because the free base is less stable. The reaction is carried out by heating the aldehyde and hydroxylamine hydrochloride in a suitable solvent, such as ethanol (B145695) or aqueous ethanol. sciencemadness.org
A base is required to neutralize the HCl and liberate the free hydroxylamine, which is the active nucleophile. quora.com Sodium acetate is frequently used for this purpose, as it also creates a buffer system that maintains the pH in the optimal range for oxime formation (typically pH 4-6). sciencemadness.orgquora.com The reaction involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. Procedures often involve refluxing the mixture for a set period, followed by cooling to crystallize the product. orgsyn.org
| Aldehyde | Reagents | Base | Solvent | Typical Condition |
| 5-Methylthiophene-2-carbaldehyde | Hydroxylamine hydrochloride | Sodium Acetate | Ethanol/Water | Reflux |
| 5-Methylthiophene-2-carbaldehyde | Hydroxylamine hydrochloride | Sodium Hydroxide | Methanol | Room Temp. or Heat |
| 5-Methylthiophene-2-carbaldehyde | Hydroxylamine hydrochloride | Pyridine | Ethanol | Reflux |
This table outlines standard conditions for the oximation of an aldehyde.
Green Chemistry Protocols for Oxime Synthesis
In recent years, significant efforts have been made to develop more environmentally benign methods for oxime synthesis that reduce waste and avoid hazardous solvents. nih.gov These green protocols offer alternatives to classical methods, which often involve toxic solvents like pyridine and long reaction times. nih.gov
One prominent green approach is solvent-free grindstone chemistry . nih.govresearchgate.net This mechanochemical method involves simply grinding the aldehyde, hydroxylamine hydrochloride, and a catalyst at room temperature. researchgate.net Catalysts such as bismuth(III) oxide (Bi₂O₃) have been shown to be effective, providing the desired oximes in excellent yields within minutes. nih.govnih.gov This technique minimizes waste and eliminates the need for organic solvents. nih.gov Another approach involves using water, specifically mineral water, as a solvent, which can accelerate the reaction due to the presence of natural minerals. ias.ac.inOne-pot syntheses , where the aldehyde is generated and immediately converted to the oxime without intermediate isolation, also represent a greener pathway by reducing separation steps and solvent usage.
| Protocol Type | Reagents | Conditions | Advantages |
| Grindstone Chemistry | Aldehyde, NH₂OH·HCl, Bi₂O₃ | Solid-state grinding, room temp. | Solvent-free, rapid, high yield, low waste. nih.govresearchgate.net |
| Aqueous Synthesis | Aldehyde, NH₂OH·HCl | Mineral Water, room temp. | Environmentally friendly solvent, catalyst-free. ias.ac.in |
| Grinding with Base | Aldehyde, NH₂OH·HCl, Na₂CO₃ | Solid-state grinding, room temp. | Simple, efficient, environmentally friendly. asianpubs.org |
This table highlights key features of green chemistry protocols for oxime synthesis.
Amino Acid Catalysis in Oximation
Organocatalysis, utilizing small organic molecules like amino acids, has emerged as a powerful tool in asymmetric synthesis. L-proline, in particular, is a versatile catalyst for various transformations involving carbonyl compounds. wikipedia.orgwikipedia.org The mechanism of proline catalysis in reactions like aldol (B89426) and α-aminoxylation often involves the formation of an enamine intermediate from the carbonyl substrate. wikipedia.orgresearchgate.netacs.org
In the context of oximation, proline can activate the aldehyde group of 5-Methylthiophene-2-carbaldehyde, facilitating the nucleophilic attack by hydroxylamine. This method offers a metal-free pathway to the desired oxime. The reaction proceeds through a six-membered transition state, which can provide stereocontrol in certain reactions, although for a simple oximation, the primary benefit is the catalytic activation of the aldehyde under mild conditions. wikipedia.org The use of proline or its derivatives represents a significant step towards more sustainable chemical processes. researchgate.netrsc.org
Metal-Free and Environmentally Benign Catalytic Systems
The development of green and sustainable chemical processes is a major focus of contemporary research. researchgate.net For oxime synthesis, this translates to avoiding hazardous reagents and minimizing waste. nih.govbeyondbenign.org Metal-free systems are at the forefront of this initiative.
Beyond amino acid catalysis, other environmentally benign methods have been developed. One notable approach is the use of bismuth(III) oxide (Bi₂O₃) as a catalyst under solvent-free "grindstone chemistry" conditions. nih.gov This method involves simply grinding the aldehyde (5-Methylthiophene-2-carbaldehyde) with hydroxylamine hydrochloride and the bismuth oxide catalyst in a mortar and pestle. This technique is lauded for its operational simplicity, speed, and excellent yields, while avoiding the use of bulk solvents. nih.gov Bismuth compounds are particularly attractive due to their low toxicity and cost-effectiveness. nih.gov Other systems utilize activated carbon with molecular oxygen for certain oxidation reactions, highlighting a trend towards using readily available and non-toxic materials. kobe-u.ac.jp The use of a bromide-bromate couple in aqueous media for certain transformations also represents a safer alternative to hazardous reagents like liquid bromine. chemindigest.com
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by dramatically reducing reaction times, often from hours to minutes, while frequently improving product yields and purity. nih.govresearchgate.netresearchgate.net This technology is highly applicable to the synthesis of heterocyclic compounds like thiophenes and their derivatives. organic-chemistry.orgosti.gov
The synthesis of oximes, including this compound, can be significantly accelerated using microwave irradiation. mdpi.com In a typical procedure, the aldehyde, hydroxylamine hydrochloride, and a catalyst or base are irradiated in a dedicated microwave reactor. Studies have shown that aromatic aldehydes can be efficiently converted to their corresponding oximes in minutes under microwave conditions. mdpi.com For instance, using sodium carbonate as a base in a solvent-free microwave-assisted reaction can lead to quantitative conversion rates in as little as five minutes at a power of 100 W. mdpi.com This rapid, efficient, and often solvent-free approach aligns well with the principles of green chemistry. nih.gov
Table 1: Comparison of Synthetic Methodologies for Oximation
| Methodology | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Amino Acid Catalysis | L-proline | Metal-free, mild conditions, potential for asymmetric synthesis. | wikipedia.orgresearchgate.net |
| Grindstone Chemistry | Bi₂O₃, solvent-free, grinding | Environmentally benign, rapid, high yield, simple work-up. | nih.gov |
| Microwave-Assisted | Na₂CO₃, microwave irradiation (100W, 5 min) | Extremely rapid reaction times, high efficiency, solvent-free potential. | mdpi.com |
Post-Synthesis Derivatization and Functionalization of this compound
Oximes are highly versatile synthetic intermediates, serving as precursors to a wide range of other functional groups and molecules. nih.govresearchgate.net The oxime moiety of this compound can undergo several important chemical transformations.
Chemical Transformations of the Oxime Moiety
The C=NOH group is a hub for synthetic transformations. Key reactions include:
Dehydration to Nitriles: One of the most common reactions of aldoximes is dehydration to form nitriles. This can be achieved using various dehydrating agents.
Reduction to Amines: The oxime can be reduced to the corresponding primary amine, (5-methylthiophen-2-yl)methanamine, using reducing agents such as lithium aluminum hydride.
Beckmann Rearrangement: When treated with an acid catalyst, aldoximes can undergo the Beckmann rearrangement to yield amides.
Oxidation to Nitro Compounds: The oxime group can be oxidized to a nitro group under specific conditions. nih.gov
These transformations allow for the conversion of the initial aldehyde into a variety of valuable nitrogen-containing compounds, leveraging the thiophene scaffold for further molecular construction. nih.gov
Table 2: Potential Chemical Transformations of the Oxime Moiety
| Reagent/Reaction Type | Resulting Functional Group |
|---|---|
| Dehydrating Agent | Nitrile (-C≡N) |
| Reducing Agent (e.g., LiAlH₄) | Primary Amine (-CH₂-NH₂) |
| Acid Catalyst (Beckmann) | Amide (-C(O)NH-) |
Synthesis of O-Substituted Oxime Ethers
The hydroxyl group of the oxime is amenable to substitution, leading to the formation of O-substituted oxime ethers. This is typically achieved by reacting the oxime with an alkylating or arylating agent, such as an alkyl halide or sulfate, in the presence of a base. The base deprotonates the hydroxyl group, forming an oximate anion which then acts as a nucleophile.
The resulting oxime ethers are a significant class of compounds. Thiophene-based oxime ethers, for example, have been investigated for various biological activities. researchgate.net The synthesis of these derivatives expands the chemical space accessible from this compound, allowing for the fine-tuning of molecular properties for applications in materials science and medicinal chemistry. researchgate.net
Mechanistic Reactivity and Transformation Studies of 5 Methylthiophene 2 Carbaldehyde Oxime
Beckmann Rearrangement: Pathways and Catalysis
The Beckmann rearrangement is a classic and powerful transformation in organic synthesis, enabling the conversion of oximes into amides or nitriles. wikipedia.orgbyjus.com The reaction is typically initiated by the activation of the oxime's hydroxyl group, often through protonation by a strong acid, which facilitates the migration of the group anti-periplanar to the nitrogen-oxygen bond. masterorganicchemistry.comorganic-chemistry.org
In the case of aldoximes such as 5-Methylthiophene-2-carbaldehyde oxime, the Beckmann rearrangement can theoretically lead to the formation of a primary amide, N-(5-methylthiophen-2-yl)formamide, or through a competing fragmentation pathway, the corresponding nitrile, 5-methylthiophene-2-carbonitrile. wikipedia.org The general mechanism for the acid-catalyzed Beckmann rearrangement of an aldoxime involves the protonation of the hydroxyl group, followed by the migration of the hydrogen atom to the nitrogen, leading to a nitrilium ion intermediate. Subsequent hydration of this intermediate yields the primary amide. masterorganicchemistry.com Alternatively, under certain conditions, particularly with strong dehydrating acids, the reaction can favor the formation of the nitrile via a fragmentation pathway. wikipedia.org
The choice of acid catalyst plays a crucial role in directing the reaction towards either the amide or the nitrile. Strong protic acids like sulfuric acid and polyphosphoric acid are commonly employed. wikipedia.org The reaction conditions, including temperature and solvent, also significantly influence the product distribution.
Table 1: Potential Products of Acid-Mediated Beckmann Rearrangement of this compound
| Starting Material | Potential Product (Amide) | Potential Product (Nitrile) |
| This compound | N-(5-methylthiophen-2-yl)formamide | 5-methylthiophene-2-carbonitrile |
Note: This table represents theoretically possible products based on the general mechanism of the Beckmann rearrangement of aldoximes.
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. unica.itacs.org For the Beckmann rearrangement, mechanochemical approaches often involve grinding the oxime with a solid-state acid catalyst or activating agent. unica.it This solvent-free or low-solvent methodology can lead to shorter reaction times, milder conditions, and reduced waste generation. acs.org While specific studies on the mechanochemical Beckmann rearrangement of this compound are not prevalent, the general principles suggest that grinding this oxime with reagents like p-toluenesulfonic acid or other solid acids in a ball mill could facilitate its conversion to the corresponding amide or nitrile. unica.it
A wide array of catalytic systems has been developed to improve the efficiency and selectivity of the Beckmann rearrangement. jocpr.comrsc.org These can be broadly categorized into homogeneous and heterogeneous catalysts.
Homogeneous Catalysts:
Lewis Acids: Various Lewis acids, such as zinc chloride, have been shown to catalyze the Beckmann rearrangement. wikipedia.org For aldoximes, these catalysts can promote the desired rearrangement under milder conditions than strong protic acids.
Organocatalysts: Non-metallic catalysts, such as cyanuric chloride, have also been employed for this transformation. wikipedia.org These catalysts often work by activating the oxime hydroxyl group, facilitating the rearrangement. wikipedia.org
Heterogeneous Catalysts:
Solid Acids: Materials like zeolites and clays (B1170129) (e.g., Montmorillonite KSF) have been utilized as solid acid catalysts for the Beckmann rearrangement. jocpr.com Their advantages include ease of separation from the reaction mixture and potential for reuse.
Supported Reagents: Reagents like thionyl chloride supported on silica (B1680970) gel have also been reported to be effective for this rearrangement. jocpr.comtandfonline.com
The application of these catalytic systems to this compound would be expected to follow the general reactivity patterns observed for other aromatic aldoximes, with the specific efficiency and product selectivity being dependent on the chosen catalyst and reaction conditions. rsc.org
Nucleophilic Addition Reactions Involving the Oxime Group
The carbon-nitrogen double bond of the oxime group in this compound is susceptible to nucleophilic attack. fiveable.me This reactivity is fundamental to many of its transformations. The electrophilic carbon atom of the C=N bond can be attacked by a variety of nucleophiles. fiveable.meyoutube.com The general mechanism involves the initial attack of the nucleophile on the carbon atom, leading to a tetrahedral intermediate, which is then typically protonated to give the final addition product. youtube.com
The nature of the nucleophile and the reaction conditions will determine the outcome of the reaction. For instance, the addition of organometallic reagents could lead to the formation of new carbon-carbon bonds.
Condensation and Cyclization Reactions of this compound
The oxime group can participate in condensation reactions with various electrophiles. For example, condensation with aldehydes or ketones can occur under specific conditions. numberanalytics.comlibretexts.org More significantly, the parent aldehyde, 5-methylthiophene-2-carboxaldehyde, is known to undergo condensation reactions with active methylene (B1212753) compounds. researchgate.net While direct condensation reactions involving the oxime are less common, the oxime can be a precursor to other reactive intermediates that then undergo cyclization.
Cyclization reactions involving thiophene (B33073) oximes are a valuable route to various heterocyclic systems. researchgate.netnih.gov These reactions can be either intramolecular or intermolecular. For instance, an appropriately substituted thiophene oxime could undergo intramolecular cyclization to form a fused heterocyclic system. Oxidative cyclization, as discussed in the next section, is a particularly important pathway. mit.edu
Oxidative Transformations of Thiophene Oxime Derivatives
The oxidation of oximes can lead to a variety of products depending on the oxidant and the substrate. For thiophene derivatives, oxidative transformations can be complex, potentially involving both the thiophene ring and the oxime functionality. researchgate.net The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone, which can then participate in cycloaddition reactions. rsc.org
The oxime group itself can be oxidized to generate various reactive species. For example, oxidative cyclization of oximes is a known method for the synthesis of isoxazolines and other nitrogen-containing heterocycles. rsc.org In the context of this compound, oxidation could potentially lead to the formation of a nitrile oxide intermediate, which could then undergo [3+2] cycloaddition reactions. Alternatively, oxidative cleavage of the C=N bond could regenerate the parent aldehyde or further oxidize it to a carboxylic acid.
Coordination Chemistry and Metal Complexation of 5 Methylthiophene 2 Carbaldehyde Oxime
Ligand Design and Coordination Modes
The design of a ligand is crucial in determining the geometry, stability, and reactivity of the resulting metal complex. The structural features of 5-Methylthiophene-2-carbaldehyde oxime, and the Schiff bases derived from it, allow for various coordination behaviors.
This compound as a Chelate Ligand
This compound possesses two primary potential coordination sites: the nitrogen atom of the oxime group and the sulfur atom of the thiophene (B33073) ring. This arrangement allows it to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The oxime group is a well-established coordinating moiety in inorganic chemistry, capable of coordinating to metal ions through its nitrogen atom. at.uaacs.org The lone pair of electrons on the nitrogen atom can be donated to a metal center, forming a coordinate covalent bond.
The deprotonation of the oxime's hydroxyl group can lead to the formation of an oximato ligand, which can act as a bridging ligand between two or more metal centers. at.ua The coordination versatility of the oxime group, coupled with the presence of the thiophene sulfur, suggests that this compound can adopt various coordination modes, influencing the resulting complex's structural and electronic properties. The coordination of the thiophene sulfur atom to the metal center would further stabilize the complex through the formation of a chelate ring.
Development of Schiff Base Ligands Incorporating Thiophene Carboxaldehyde Moieties
The reactivity of the aldehyde group in 5-methylthiophene-2-carboxaldehyde allows for the facile synthesis of Schiff base ligands through condensation reactions with primary amines. These Schiff base ligands retain the thiophene ring and introduce an imine (-C=N-) group, which provides an additional coordination site. The resulting ligands are often multidentate, capable of forming stable complexes with a wide range of transition metals. nih.govnih.gov
Synthesis and Stoichiometry of Metal Complexes
The synthesis of metal complexes with this compound and its Schiff base derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complexes is influenced by the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.
Synthesis of Transition Metal Complexes (e.g., Ni(II), Cu(II), Co(II), Zn(II), Ti(IV), Zr(IV))
Complexes of various transition metals with ligands derived from 5-methylthiophene-2-carboxaldehyde have been synthesized and characterized. For example, a bidentate Schiff base, 5-methyl thiophene-2-carboxaldehyde-carbohydrazone, was used to synthesize complexes with Cu(II), Ni(II), and Zn(II) with a general stoichiometry of [M(L)₂X₂], where X is a chloride ion. researchgate.net In these complexes, the ligand coordinates to the metal in a 1:2 metal-to-ligand ratio.
Similarly, Co(II), Ni(II), Cu(II), and Zn(II) complexes of a Schiff base derived from 2-acetylthiophene (B1664040) benzoylhydrazone have been reported to have a distorted octahedral geometry with a 1:2 metal-to-ligand ratio. researchgate.net The synthesis of Ti(IV) and Zr(IV) complexes with oxime-containing ligands has also been explored. For instance, the reaction of TiCl₄ and ZrCl₄ with 2,3-dihydroxybenzaldehyde (B126233) oxime resulted in the formation of hexanuclear clusters. nih.gov While specific examples with this compound are less common, the general reactivity of Ti(IV) and Zr(IV) with oximes suggests the feasibility of forming such complexes. nih.govresearchgate.net
The synthesis of these complexes is typically carried out in alcoholic solvents, and the resulting products are often crystalline solids. The stoichiometry is determined through elemental analysis and various spectroscopic techniques.
Organometallic Complexes, including Organotellurium(IV) Derivatives
Recent research has focused on the synthesis of organometallic complexes, particularly those containing tellurium. Organotellurium(IV) complexes derived from Schiff bases of 5-methyl-2-thiophene carboxaldehyde have been synthesized and characterized. researchgate.networldscientific.com These complexes are typically prepared by reacting the Schiff base ligand with an organotellurium(IV) trihalide. The resulting complexes often exhibit a distorted octahedral geometry, with the ligand acting as a bidentate chelating agent, coordinating through the imine nitrogen and the thiophene sulfur. worldscientific.com
The synthesis of these organotellurium(IV) complexes highlights the versatility of thiophene-based ligands in stabilizing metals in various oxidation states and coordination environments. The resulting complexes have been investigated for their potential applications, driven by the unique properties imparted by the tellurium center. researchgate.networldscientific.com
Advanced Structural and Physicochemical Characterization of Metal Complexes
A comprehensive understanding of the properties of these metal complexes requires detailed structural and physicochemical characterization. A variety of analytical techniques are employed to elucidate their structure, bonding, and electronic properties.
Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the ligand. The shifting of characteristic vibrational frequencies, such as the C=N stretch of the oxime or imine group and the C-S stretch of the thiophene ring, upon complexation provides direct evidence of coordination to the metal center. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to characterize the diamagnetic complexes and to confirm the structure of the ligand and its complexes in solution. nih.govworldscientific.com For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is employed to study the electronic environment of the metal ion.
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and helps in determining its geometry. The appearance of d-d transition bands and charge transfer bands are characteristic of transition metal complexes. nih.gov
Thermogravimetric analysis (TGA) is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. nih.gov Molar conductivity measurements are used to determine the electrolytic or non-electrolytic nature of the complexes in solution. nih.govrdd.edu.iq
The following tables summarize the characterization data for representative metal complexes derived from 5-methylthiophene-2-carboxaldehyde Schiff bases.
Table 1: Physicochemical and Analytical Data for Metal Complexes of a 5-Methylthiophene-2-carboxaldehyde Derived Schiff Base
| Complex | Color | Yield (%) | M.p. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |
| [Cu(L)₂Cl₂] | Green | 75 | 220 | 12.5 |
| [Ni(L)₂Cl₂] | Light Green | 72 | 235 | 10.8 |
| [Zn(L)₂Cl₂] | White | 80 | 240 | 15.2 |
| Data derived from a study on 5-methyl thiophene-2-carboxaldehyde-carbohydrazone complexes. researchgate.net |
Table 2: Selected IR Spectral Data (cm⁻¹) for a 5-Methylthiophene-2-carboxaldehyde Derived Schiff Base and its Metal Complexes
| Compound | ν(C=N) | ν(C-S) | ν(M-N) | ν(M-S) |
| Ligand (L) | 1620 | 750 | - | - |
| [Cu(L)₂Cl₂] | 1605 | 735 | 520 | 410 |
| [Ni(L)₂Cl₂] | 1608 | 738 | 525 | 415 |
| [Zn(L)₂Cl₂] | 1610 | 740 | 515 | 405 |
| Data derived from studies on thiophene-based Schiff base complexes. nih.govresearchgate.netresearchgate.net |
Table 3: Electronic Spectral Data for Metal Complexes of a 5-Methylthiophene-2-carboxaldehyde Derived Schiff Base
| Complex | Electronic Transitions (nm) | Proposed Geometry |
| [Cu(L)₂Cl₂] | 620, 450 | Distorted Octahedral |
| [Ni(L)₂Cl₂] | 650, 480, 390 | Octahedral |
| [Co(L)₂Cl₂] | 680, 510 | Octahedral |
| Data derived from studies on thiophene-based Schiff base complexes. nih.govresearchgate.netekb.eg |
Advanced Spectroscopic and Quantum Computational Investigations
Spectroscopic Techniques for Elucidating Molecular and Electronic Structures
Spectroscopy is a cornerstone in the characterization of molecular compounds. By analyzing the interaction of molecules with different forms of energy, specific details about their structure, functional groups, and electronic systems can be determined.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Methylthiophene-2-carbaldehyde oxime, ¹H and ¹³C NMR spectra provide definitive evidence for its structural integrity.
In the ¹H NMR spectrum, characteristic signals are expected for the methyl protons, the two aromatic protons on the thiophene (B33073) ring, the proton of the C=N-OH group, and the proton of the oxime (CH=N) group. The chemical shifts of the thiophene ring protons are influenced by the electronic effects of both the methyl and the oxime substituents.
The ¹³C NMR spectrum complements the proton data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the thiophene ring, the methyl carbon, and the carbon of the oxime group (C=N) are key identifiers. The configuration of oximes can often be established by systematic changes in the chemical shifts of carbon atoms when transitioning between E- and Z-isomers. researchgate.net
While specific experimental data for this compound is not widely published, theoretical calculations for the analogous compound, 2-carbaldehyde oxime-5-nitrothiophene, have been performed using the Gauge-Invariant Atomic Orbital (GIAO) method. globalresearchonline.net These calculations predict the chemical shifts, offering a valuable reference for experimental work. The protons of the thiophene ring are expected to have lower chemical shifts compared to the protons of the imine and hydroxyl groups. globalresearchonline.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Thiophene Aldoxime Derivative Note: Data is based on theoretical calculations for the analogous compound 2-carbaldehyde oxime-5-nitrothiophene and serves as a predictive reference. globalresearchonline.net
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H3 | ~7.3 | - |
| Thiophene H4 | ~7.1 | - |
| CH=N | > 8.0 | ~140-150 |
| N-OH | > 9.0 | - |
| Thiophene C2 | - | ~145-155 |
| Thiophene C3 | - | ~125-135 |
| Thiophene C4 | - | ~120-130 |
| Thiophene C5 | - | ~140-150 |
Further structural details, such as through-bond and through-space correlations, can be elucidated using two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which would definitively assign each proton and carbon signal.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule. The conversion of the aldehyde group in the precursor, 5-Methylthiophene-2-carbaldehyde, to the oxime group results in distinct spectral changes. The strong carbonyl (C=O) stretching band, typically seen around 1650-1700 cm⁻¹ in the aldehyde, disappears and is replaced by characteristic oxime vibrations.
Key vibrational modes for this compound include:
O-H Stretching: A broad band in the high-frequency region of the IR spectrum, typically 3100-3600 cm⁻¹, corresponding to the hydroxyl group of the oxime.
C=N Stretching: A band in the 1600-1690 cm⁻¹ region, characteristic of the carbon-nitrogen double bond in the oxime.
N-O Stretching: A band typically found in the 900-960 cm⁻¹ range.
Thiophene Ring Vibrations: C-H, C-C, and C-S stretching and bending modes associated with the substituted thiophene ring.
Theoretical calculations using Density Functional Theory (DFT) on the related 2-carbaldehyde oxime-5-nitrothiophene molecule have provided predicted frequencies for these vibrations, which serve as a guide for interpreting experimental spectra. globalresearchonline.net
Table 2: Key Predicted Vibrational Frequencies (cm⁻¹) for a Thiophene Aldoxime Derivative Note: Data is based on theoretical calculations for the analogous compound 2-carbaldehyde oxime-5-nitrothiophene. globalresearchonline.net
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch | ~3500 - 3600 |
| C-H Stretch (Thiophene) | ~3100 - 3200 |
| C=N Stretch | ~1600 - 1650 |
| C-C Stretch (Ring) | ~1350 - 1550 |
| N-O Stretch | ~900 - 950 |
| C-S Stretch (Ring) | ~600 - 850 |
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insight into the electronic transitions within a molecule. Thiophene derivatives are known to exhibit characteristic absorption bands due to π → π* transitions within the aromatic ring system. nii.ac.jp The conjugation of the oxime group with the 5-methylthiophene ring influences the energy of these transitions.
The UV-Vis spectrum of this compound is expected to show absorption maxima related to the electronic structure of the conjugated system. Theoretical studies on similar thiophene oximes, calculated using Time-Dependent Density Functional Theory (TD-DFT), predict absorption bands in the UV region. globalresearchonline.net For instance, calculations on 2-carbaldehyde oxime-5-nitrothiophene in a solvent like ethanol (B145695) showed two main absorption peaks, with the transition to the solvent phase causing a red shift (a shift to longer wavelength), which is characteristic of a π → π* transition. globalresearchonline.net The absorption spectra of oximes can be influenced by pH, as the deprotonation of the hydroxyl group to form an oximate anion alters the electronic system, leading to shifts in the absorption maxima. researchgate.net
Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, can also provide information about the electronic structure and excited states. However, not all molecules are significantly fluorescent. The fluorescence properties of this compound would depend on the efficiency of radiative versus non-radiative decay pathways from its excited state.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons (paramagnetic species). The this compound molecule itself is a diamagnetic species (all electrons are paired) and therefore would not produce an ESR signal.
However, ESR spectroscopy becomes a highly relevant and powerful tool for studying metal complexes formed with this oxime as a ligand. Thiophene derivatives, including Schiff bases and oximes, are known to form stable complexes with various transition metal ions (e.g., Cu(II), Mn(II), Co(II), Ni(II)). ekb.egnih.gov If this compound coordinates to a paramagnetic metal ion, the resulting complex can be analyzed by ESR. The ESR spectrum provides detailed information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. ekb.eg
Quantum Chemical and Computational Modeling Studies
Computational chemistry provides theoretical insight that complements and helps interpret experimental data. Quantum chemical methods are used to model the geometric and electronic properties of molecules with increasing accuracy.
Density Functional Theory (DFT) has become a standard computational method for investigating the properties of molecular systems. For this compound, DFT calculations can predict a range of fundamental properties before they are determined experimentally.
Geometric Structure: DFT calculations can be used to determine the most stable three-dimensional conformation of the molecule by optimizing its geometry. This includes predicting bond lengths, bond angles, and dihedral (torsion) angles. researchgate.netresearchgate.net Such calculations can also explore the relative energies of different isomers, such as the (E) and (Z) isomers of the oxime group.
Electronic Structure: DFT is used to calculate the energies and shapes of molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. orientjchem.orgnih.gov A smaller gap generally suggests higher reactivity. These calculations also form the basis for simulating spectroscopic properties. biointerfaceresearch.com For example, Time-Dependent DFT (TD-DFT) is employed to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. globalresearchonline.netresearchgate.net Similarly, DFT calculations can compute vibrational frequencies, which are then compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. globalresearchonline.netiosrjournals.org
Computational studies on related thiophene carboxamides and oximes have successfully used DFT methods (such as B3LYP with various basis sets) to correlate calculated structural parameters and electronic properties with experimental findings. researchgate.netnih.gov
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Optimized Geometries and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the total energy of a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum energy. For this compound, this process must also consider different possible conformers.
Conformational analysis is crucial due to the rotational freedom around the single bonds and the stereochemistry of the oxime group. The key variables include:
Oxime Isomerism: The C=N double bond of the oxime can exist in two geometric isomers, (E) and (Z).
Rotational Conformations: Rotation around the single bond connecting the thiophene ring and the carbaldehyde oxime group leads to different spatial arrangements, typically described as syn (or cisoid) and anti (or transoid), referring to the relative orientation of the thiophene sulfur atom and the oxime's nitrogen atom.
Theoretical calculations, such as those performed on the related compound 5-nitro-2-furaldehyde (B57684) oxime, use DFT methods like B3LYP with a substantial basis set (e.g., 6-311++G(d,p)) to calculate the energies of all possible conformers. nih.gov The conformer with the lowest total energy is identified as the ground-state structure, which is then used for all subsequent property calculations. The (E) isomer is generally found to be more stable for aldoximes.
Below is a table of representative optimized geometrical parameters expected for the most stable conformer of this compound, based on DFT calculations of analogous thiophene structures. nih.gov
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Expected Value | Parameter | Expected Value |
| C=N | ~1.28 | C-CH=N | ~121.5 |
| N-O | ~1.40 | CH=N-O | ~111.0 |
| C-S (thiophene) | ~1.72 | C-S-C (thiophene) | ~92.5 |
| C=C (thiophene) | ~1.37 | C-C(H)=N | ~127.0 |
| C-C (ring-sidechain) | ~1.46 | S-C-C(H) | ~125.0 |
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. biointerfaceresearch.comnih.gov
The following table presents quantum chemical parameters calculated for the analogous compound (E)-thiophene-2-carbaldehyde oxime (OXM), which serve as a strong proxy for the title compound. researchgate.net
| Parameter | Calculated Value (eV) for OXM researchgate.net | Description |
|---|---|---|
| EHOMO | -6.495 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.903 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.592 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an essential tool for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red to yellow) are rich in electrons and are favorable for electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. biointerfaceresearch.com
For this compound, the MEP map would show:
Negative Regions (Red/Yellow): The most intense negative potential would be concentrated around the electronegative oxygen and nitrogen atoms of the oxime group. This indicates these are the primary sites for interaction with electrophiles or for hydrogen bonding.
Positive Regions (Blue): The most positive potential would be located on the hydrogen atom of the oxime's hydroxyl group (-OH), making it the most likely site for deprotonation or interaction with a nucleophile. The hydrogen atoms on the thiophene ring would also exhibit a lesser degree of positive potential.
Neutral Regions (Green): The carbon-carbon and carbon-sulfur bonds of the thiophene ring, as well as the methyl group, would represent areas of near-neutral potential. malayajournal.org
Global and Local Reactivity Descriptors (e.g., Electronegativity, Hardness, Fukui Functions)
To quantify the insights from FMO analysis, a range of global and local reactivity descriptors can be calculated using DFT.
Electronegativity (χ): Measures the molecule's ability to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net
Softness (σ): The reciprocal of hardness (σ = 1/η), representing how easily the molecule will undergo electronic changes during a reaction.
The table below shows these global reactivity descriptors, calculated for the analog (E)-thiophene-2-carbaldehyde oxime (OXM). researchgate.net
| Global Descriptor | Formula | Calculated Value for OXM researchgate.net |
|---|---|---|
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | 3.699 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.796 eV |
| Softness (σ) | 1 / η | 0.357 (eV)-1 |
Local Reactivity Descriptors , such as the Fukui function , pinpoint reactivity at specific atomic sites within the molecule. The Fukui function identifies where the electron density changes most significantly upon the addition or removal of an electron. nih.gov
f+(r): Describes reactivity towards a nucleophilic attack (addition of an electron). The sites with the highest f+ values are the most electrophilic.
f-(r): Describes reactivity towards an electrophilic attack (removal of an electron). The sites with the highest f- values are the most nucleophilic.
For this compound, Fukui analysis on similar thiophene derivatives suggests that the most likely sites for nucleophilic attack (electrophilic sites) would be the carbon atom of the C=N bond, while the primary sites for electrophilic attack (nucleophilic sites) would be the S, N, and O atoms. nih.govnih.gov
Theoretical Spectroscopic Parameter Prediction (NMR Chemical Shifts, Vibrational Frequencies, UV Spectra)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound.
Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational modes of a molecule. The resulting frequencies can be compared with experimental FT-IR and FT-Raman spectra. A study on 5-nitro-2-furaldehyde oxime demonstrated the successful assignment of all fundamental modes by correlating experimental data with scaled theoretical frequencies. nih.gov Key predicted vibrations for this compound would include the O-H stretch, C-H stretches, the C=N stretch of the oxime, and characteristic thiophene ring vibrations.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict 1H and 13C NMR chemical shifts. tandfonline.com These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show excellent correlation with experimental spectra.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption spectrum. nih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the λmax values and intensities of absorption bands, often related to π→π* and n→π* transitions within the thiophene ring and oxime group.
The table below provides an example of theoretically predicted spectroscopic data.
| Spectroscopic Data Type | Parameter | Predicted Value / Range |
|---|---|---|
| Vibrational Frequencies (cm-1) | ν(O-H) | ~3400-3500 |
| ν(C=N) | ~1650-1670 | |
| ν(N-O) | ~930-960 | |
| 1H NMR Chemical Shifts (ppm) | -OH | ~10-11 |
| -CH=N | ~8.0-8.5 | |
| Thiophene-H | ~6.9-7.5 | |
| UV-Vis (λmax) | π→π* transition | ~280-320 nm |
Mechanistic Insights from Computational Studies (e.g., Catalytic Pathways, Decomposition)
The methodology involves:
Mapping the Potential Energy Surface (PES): Identifying all reactants, intermediates, transition states, and products.
Locating Transition States (TS): Using algorithms to find the first-order saddle point on the PES that connects reactants to products. The energy of the TS determines the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it correctly connects the intended reactant and product.
A hypothetical study could explore the acid-catalyzed hydrolysis of the oxime back to 5-methylthiophene-2-carbaldehyde and hydroxylamine (B1172632). Calculations would model the protonation of the oxime nitrogen, nucleophilic attack by water, and subsequent bond cleavages, determining the activation barriers for each step to elucidate the most favorable pathway.
Adsorption Behavior at Interfaces (e.g., Metal Surfaces for Corrosion Inhibition)
Thiophene derivatives containing heteroatoms like sulfur and nitrogen are known to be effective corrosion inhibitors, a property that stems from their ability to adsorb onto metal surfaces. frontiersin.orgjocpr.com Computational studies are crucial for understanding this adsorption behavior at the molecular level.
A detailed theoretical and experimental study on (E)-thiophene-2-carbaldehyde oxime (OXM) as a corrosion inhibitor for aluminum alloy in HCl has shown its high efficacy. researchgate.net The inhibition mechanism involves the adsorption of the oxime molecule onto the metal surface, forming a protective barrier that blocks active corrosion sites.
Key findings from computational studies on thiophene derivatives include:
Adsorption Sites: Adsorption occurs through the lone pair electrons of the heteroatoms (S, N, O) and the π-electrons of the thiophene ring, which interact with the vacant d-orbitals of the metal. nih.govresearchgate.net
Adsorption Energy: Molecular dynamics (MD) simulations and DFT calculations can determine the adsorption energy, which indicates the strength of the interaction between the inhibitor and the metal surface. A more negative (stronger) adsorption energy correlates with better inhibition efficiency. frontiersin.org
Adsorption Mode: The molecule can adsorb in a flat-lying orientation, maximizing the interaction of the π-system, or in a vertical orientation, depending on the surface and conditions. MD simulations of thiophene derivatives on an Fe(110) surface show a tendency for parallel adsorption. frontiersin.org
Charge Transfer: The donation of electrons from the inhibitor's HOMO to the metal's unoccupied orbitals and the back-donation from the metal's d-orbitals to the inhibitor's LUMO are key components of the chemical adsorption (chemisorption) process. jocpr.com
The table below lists adsorption energies for various thiophene inhibitors on an Fe(110) surface, illustrating the strength of interaction.
| Inhibitor Molecule | Adsorption Energy (kcal/mol) on Fe(110) frontiersin.org |
|---|---|
| Thiophene | -133.6 |
| 2-Acetylthiophene (B1664040) | -137.9 |
| 2-Formylthiophene | -136.1 |
The strong adsorption energies confirm that thiophene-based compounds, including this compound, are expected to be effective corrosion inhibitors through strong surface interactions.
Advanced Applications in Materials Science and Catalysis
Applications in Organic Electronics and Optoelectronics
The field of organic electronics and optoelectronics has seen significant growth, driven by the demand for flexible, lightweight, and low-cost devices. Thiophene-containing molecules, including derivatives of 5-Methylthiophene-2-carbaldehyde oxime, are at the forefront of this development due to their excellent charge transport and tunable optical properties. numberanalytics.com
Semiconducting Materials for Thin Film Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of these devices is largely dependent on the charge carrier mobility of the organic semiconductor used. Thiophene-based materials are widely recognized for their potential in OFETs. numberanalytics.com While direct studies on this compound for this application are not extensively documented, the broader class of thiophene (B33073) derivatives showcases significant promise.
Research on fused-thiophene-based materials has demonstrated their utility in organic thin-film transistors. ncu.edu.tw For instance, dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) has been identified as a particularly promising small-molecule organic semiconductor for use in ultrathin film transistors, which are valuable for sensor applications. rsc.org The introduction of various functional groups to the thiophene core allows for the fine-tuning of electronic properties and molecular packing, which are crucial for efficient charge transport. For example, arylenediimide-thiophene derivatives have been synthesized and shown to exhibit n-channel OFET behavior with electron mobilities as high as 0.35 cm²/Vs. jhuapl.edu The strategic design of thiophene-based molecules, potentially incorporating the oxime functionality for further derivatization, opens avenues for creating new semiconducting materials with enhanced performance.
Below is a table summarizing the performance of some thiophene-based materials in OFETs, illustrating the potential for derivatives of this compound.
| Semiconductor Material | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio |
| Benzo[lmn]thieno[3',4':4,5]imidazo[2,1-b] nih.govchemscene.comphenanthroline-1,3,6(2H)-trione, 2-octyl (NDI-1T) | Vapor-deposited | 0.35 | - |
| Isoquino[6',5',4':10,5,6]anthra[2,1,9-def]thieno[3',4':4,5]imidazo[2,1-a]isoquinoline-1,3,8(2H)-trione, 2-(1-heptyloctyl)-10,12-di-2-thienyl (PDI-3T) | Solution-processed | Surpassing vapor-deposited films | - |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | Vacuum-deposited | - | High |
| 2,7-bis(2(2-methoxy ethoxy)ethoxy) benzo[b]benzo numberanalytics.comresearchgate.net thieno[2,3-d] thiophene (OEG-BTBT) | - | Low | Low |
This table presents data for various thiophene derivatives to indicate the potential of the material class, as specific data for this compound was not available.
Emitters in Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are another key technology in which thiophene-based materials have found significant application, particularly as emitters. numberanalytics.com The color and efficiency of OLEDs are determined by the photophysical properties of the emitting layer. Thiophene derivatives can be tailored to emit light across the visible spectrum. Symmetrical 2,5-disubstituted thiophene derivatives containing a 1,3,4-oxadiazole (B1194373) moiety, for instance, have been synthesized and shown to exhibit good fluorescent properties with high quantum yields, making them suitable for OLED applications. researchgate.net
While direct use of this compound as an emitter is not common, its derivatives, especially metal complexes, could possess interesting luminescent properties. The oxime group can act as a ligand to coordinate with metal ions, leading to phosphorescent materials that can achieve high internal quantum efficiencies in OLEDs. The development of such materials is an active area of research.
The following table summarizes the performance of some thiophene-based emitters in OLEDs.
| Emitter Material | Emission Color | Maximum Luminous Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | External Quantum Efficiency (%) |
| Platinum(II) complex with 2-(4-trifluoromethylphenyl)-5,6,7,8-tetrahydroquinoline | Blue-green to yellow-green | 4.88 | 4.65 | - |
| Platinum(II) complex with phenylisoquinoline | Red | 4.71 | 5.12 | - |
| BTDF-TTPA | Deep-red | - | - | 5.75 |
| BTDF-TtTPA | Deep-red | - | - | 5.75 |
This table presents data for various thiophene derivatives to indicate the potential of the material class, as specific data for this compound was not available.
Photoactive Components in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, and the sensitizing dye is a critical component that governs the device's efficiency. chemscene.com Organic dyes based on a donor-π-acceptor (D-π-A) architecture are widely used, and thiophene units are frequently incorporated as part of the π-bridge due to their ability to facilitate intramolecular charge transfer. researchgate.net
Derivatives of this compound can be envisioned as precursors for D-π-A dyes. The thiophene ring can act as a part of the π-conjugated spacer, while the oxime group could be modified to attach either the donor or acceptor moieties, or to anchor the dye to the semiconductor surface (e.g., TiO₂). Research on phenothiazine (B1677639) sensitizers incorporating thiophene units has demonstrated that these materials can lead to DSSCs with good performance and stability. researchgate.net The efficiency of these cells is influenced by factors such as light absorption, energy levels, and charge recombination rates, all of which can be tuned by modifying the molecular structure of the dye. rsc.orgtheaic.org
The table below presents the performance parameters of some DSSCs using thiophene-based dyes.
| Dye Sensitizer (B1316253) | Power Conversion Efficiency (η) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| Phenothiazine dye (P2) | 4.41 | 0.592 | 10.84 | 0.69 |
| Ruthenium sensitizer with 2-(hexylthio)thiophene (B2913960) conjugated bipyridine (C106) | 11.4 | - | - | - |
| Natural dye (Raspberry) with MNTT hole transporting material | 0.94 | - | - | - |
This table presents data for various thiophene-based dyes to indicate the potential of the material class, as specific data for this compound was not available. researchgate.netnih.gov
Advanced Sensing Technologies (Conductivity-Based Sensors, Biosensors, Chemosensors)
The ability of thiophene-based polymers to change their conductivity and/or optical properties in response to external stimuli makes them excellent candidates for various sensing applications. The oxime group in this compound provides a reactive site for functionalization, allowing for the attachment of specific recognition units for analytes of interest.
Conductivity-Based Sensors: Polymers derived from thiophene can exhibit significant changes in their electrical conductivity upon interaction with certain gases or chemical vapors. This forms the basis for chemiresistive sensors. The tunability of the thiophene backbone and the introduction of functional groups can enhance both the sensitivity and selectivity of these sensors.
Biosensors: Thiophene-based materials can be used to immobilize biomolecules such as enzymes or antibodies, creating biosensors for the detection of biological targets. The electrical or optical signal generated upon binding of the target analyte can be used for quantification.
Chemosensors: Thiophene derivatives have been extensively studied as chemosensors for the detection of metal ions and anions. The interaction of the analyte with the thiophene-based sensor molecule can lead to a change in its fluorescence or color, allowing for visual or spectroscopic detection. The oxime functionality is particularly interesting for designing chemosensors as it can act as a binding site for metal ions.
Materials for Photochromic and Photochemical Devices
Photochromic materials are compounds that can reversibly change their color upon exposure to light. This property makes them suitable for applications such as smart windows, optical data storage, and molecular switches. Diarylethenes are a well-known class of photochromic compounds, and those incorporating thiophene rings have been extensively studied.
While there is no direct evidence of photochromism in this compound itself, the introduction of an oxime group into photochromic diarylethene systems has been shown to influence their switching characteristics, particularly their thermal stability. This suggests that derivatives of this compound could be designed to exhibit tailored photochromic properties.
Compounds for Nonlinear Optical (NLO) Applications
Nonlinear optical (NLO) materials are essential for a range of photonic applications, including optical switching, frequency conversion, and optical data storage. jhuapl.edu Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer characteristics often exhibit large NLO responses. Thiophene-based materials, with their electron-rich aromatic rings, are excellent candidates for NLO applications. researchgate.net
The incorporation of donor and acceptor groups onto the thiophene ring system can significantly enhance the second- and third-order NLO properties. The this compound scaffold provides a platform for such molecular engineering. The methyl group acts as a weak electron donor, while the oxime group can be further functionalized to introduce strong donor or acceptor moieties. Research on thiophene-based molecular materials has demonstrated their potential for high NLO performance, making derivatives of this compound a promising area for future investigation in this field. nih.govresearchgate.net
Components in Liquid Crystal Displays
Thiophene-containing molecules are recognized for their advantageous characteristics in the formulation of liquid crystal displays (LCDs). The inclusion of a thiophene ring in mesogenic (liquid crystal-forming) molecules can significantly influence their physical properties. The inherent bent structure of the thiophene core, in contrast to the linear nature of phenyl rings, can disrupt molecular packing, which often results in lower melting points. nih.gov This is a desirable feature for creating liquid crystals with broad operating temperature ranges.
While direct studies on this compound in LCDs are not extensively documented, the broader class of thiophene derivatives has been explored for these applications. For instance, thiophene-based calamitic (rod-shaped) mesogens have been synthesized, and their liquid crystalline behavior has been shown to be highly dependent on the molecular structure, including the nature of terminal groups and linking units. bohrium.comorientjchem.org Research on thiophene-vinylnitrile Schiff-base derivatives has demonstrated their potential as excellent fluorescence liquid crystals, with the alkyl chain length influencing the mesophase temperature range. researchgate.net Furthermore, bent-core derivatives featuring a 2,5-disubstituted thiophene central ring have been investigated for their ability to stabilize blue-phase liquid crystals, which are of interest for next-generation display technologies. mdpi.com
The structure of this compound, with its thiophene ring, methyl substituent, and oxime group, provides a framework that could be functionalized to create novel mesogenic materials. The oxime group, in particular, offers a site for further chemical modification to append various terminal groups, which are known to play a crucial role in determining the mesomorphic properties of a molecule.
Catalytic Applications of this compound and its Complexes
The oxime functional group, in conjunction with the thiophene ring, makes this compound a promising ligand for the formation of transition metal complexes. These complexes, in turn, can exhibit significant catalytic activity in a variety of organic transformations. The nitrogen and oxygen atoms of the oxime can chelate to a metal center, and the sulfur atom of the thiophene ring can also participate in coordination, leading to stable and reactive catalysts.
Transition Metal Complex Catalysis in Organic Transformations
Complexes of this compound with transition metals such as palladium, nickel, and copper are of particular interest. The electronic properties of the thiophene ring can be tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complex.
Palladium- and copper-mediated N-arylation reactions are powerful methods for the synthesis of a wide range of biologically active compounds. beilstein-journals.org While specific applications of this compound complexes in this area are still emerging, related studies provide strong indications of their potential. For example, intramolecular palladium-catalyzed N-arylation has been successfully applied to thiophene derivatives. beilstein-journals.orgresearchgate.net In some cases, the direct arylation of free amino-substituted thiophenes has been achieved with high yields, demonstrating the compatibility of the thiophene ring with these catalytic systems. researchgate.net The ability of oximes to act as ligands in such reactions suggests that complexes of this compound could be effective catalysts for C-N cross-coupling, offering a pathway to novel nitrogen-containing heterocyclic compounds.
The oligomerization and dimerization of olefins, particularly ethylene (B1197577), are industrially significant processes for the production of linear alpha-olefins, which are precursors to polymers and other valuable chemicals. Transition metal catalysts, especially those based on nickel, are widely used for these transformations. researchgate.netresearchgate.net The catalytic activity is highly dependent on the ligand structure. For instance, α-diimine nickel(II) complexes have been extensively studied for ethylene oligomerization. researchgate.netdtic.mil Given the structural similarities between α-diimine and oxime ligands in their ability to form chelate rings with metal centers, it is plausible that nickel or other late transition metal complexes of this compound could catalyze olefin oligomerization. Research on nickel oxime complexes has indeed shown their capability to selectively oligomerize ethylene. grafiati.com
The Suzuki-Miyaura and Heck reactions are cornerstone C-C bond-forming reactions in organic synthesis, heavily reliant on palladium catalysts. Thiophene derivatives have been successfully employed in these reactions. For instance, various 4-arylthiophene-2-carbaldehydes have been synthesized in good to excellent yields via Suzuki-Miyaura cross-coupling. mdpi.com
A key insight into the potential of this compound comes from studies on the Heck reaction. It has been demonstrated that O-acetyl ketoximes can undergo a Heck-type reaction with allylic alcohols, catalyzed by palladium. The proposed mechanism involves the oxidative addition of the oxime to a palladium(0) complex, creating a key alkylideneamino-palladium(II) intermediate that facilitates the C-C bond formation. rsc.org This suggests that this compound could serve as a precursor to a catalytically active palladium species for Heck and potentially Suzuki-Miyaura reactions. The general mechanism for the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of an olefin and subsequent β-hydride elimination. organic-chemistry.orglibretexts.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Thiophene Derivatives
| Reaction Type | Thiophene Derivative | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 4-Bromothiophene-2-carbaldehyde | Pd(PPh₃)₄ / K₃PO₄ | 4-Arylthiophene-2-carbaldehydes | mdpi.com |
| Heck-type | O-acetyl ketoximes | Palladium(0) complex | Pyridines | rsc.org |
| Direct Arylation | Free NH₂ substituted thiophenes | Palladium catalyst | C2 or C5 arylated thiophenes | researchgate.net |
Transition metal complexes derived from oxime ligands have shown promise in a range of oxidation and reduction reactions. The catalytic reduction of nitroaromatic compounds to their corresponding amines is an important transformation, often utilized in the synthesis of pharmaceuticals and dyes. For example, the reduction of 4-nitrophenol (B140041) is a common model reaction to test the efficacy of new catalysts.
While direct studies with this compound complexes are limited, the broader class of thiophene-containing ligands has been explored. For instance, the compound 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983) is a known intermediate in the synthesis of the drug olanzapine, highlighting the relevance of nitro-substituted thiophenes. wikipedia.org The catalytic reduction of such nitro groups is a key synthetic step. It is conceivable that metal complexes of this compound could catalyze the reduction of nitrophenols and other nitro compounds. thieme-connect.dethieme-connect.de
In the realm of oxidation catalysis, the selective oxidation of alcohols to aldehydes and ketones is a fundamental reaction in organic synthesis. Various transition metal complexes are known to catalyze this transformation. Given the ability of the oxime and thiophene moieties to coordinate with and stabilize transition metal centers, complexes of this compound could potentially serve as effective catalysts for alcohol oxidation.
Green Chemistry Principles in Catalysis with Thiophene Oximes
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern catalysis. In this context, thiophene derivatives, including oximes, are being explored for their potential in developing more sustainable catalytic systems. For instance, thiophene-functionalized cobalt-based metal-organic frameworks (Co-MOFs) have been demonstrated as effective green heterogeneous catalysts. researchgate.net These catalysts are reusable and can operate under milder reaction conditions, thereby minimizing energy consumption and waste generation. While direct research on the catalytic application of this compound in green chemistry is not extensively documented, the known reactivity of the thiophene moiety suggests its potential as a ligand in the development of novel, environmentally benign catalysts.
Electrocatalytic and Photocatalytic Processes
The electrochemical and photochemical properties of thiophene derivatives have garnered considerable attention for their potential in electrocatalytic and photocatalytic applications. The thiophene ring can participate in electron transfer processes, making it a suitable component for catalysts designed to drive specific chemical transformations using electrical or light energy.
Research into the electrocatalytic applications of thiophene derivatives has shown their potential in various reactions. For example, thiophene-based materials are investigated for their conductive properties and applications in organic solar cells. chemimpex.com While specific studies on the electrocatalytic behavior of this compound are limited, the general understanding of thiophene's electrochemical activity suggests that this compound could be a valuable precursor for developing new electrocatalytic materials.
In the realm of photocatalysis, thiophene-based azo dyes have been reviewed for their diverse applications, highlighting the role of the thiophene nucleus in designing photoactive materials. espublisher.com Thiophene derivatives are known to be involved in the synthesis of compounds for dye-sensitized organic solar cells. nih.gov Although direct photocatalytic applications of this compound are not widely reported, its structural similarity to other photoactive thiophene compounds indicates a potential for its use in developing new photocatalysts or photoresponsive materials.
Role as Key Intermediates in Complex Organic Synthesis
This compound serves as a crucial building block in the synthesis of a wide range of complex organic molecules, finding applications in pharmaceuticals, agrochemicals, and advanced materials.
Precursors for Novel Heterocyclic Compounds
The precursor to the oxime, 5-Methylthiophene-2-carbaldehyde, is a versatile starting material for the synthesis of various heterocyclic compounds. chemimpex.com Its reactivity allows for participation in diverse chemical reactions, including nucleophilic additions and condensation reactions, to form more complex molecules. chemimpex.com The oxime functionality introduces additional reaction possibilities, enabling the synthesis of a broader range of nitrogen- and oxygen-containing heterocycles. A significant number of heterocyclic compounds with medicinal importance have been synthesized, underscoring the value of precursors like this compound.
Building Blocks for Multi-component Reactions and Complex Molecular Architectures
While specific examples of this compound in multi-component reactions are not extensively detailed in the available literature, its precursor, 5-Methylthiophene-2-carboxaldehyde, is utilized in organic synthesis processes for creating complex molecules due to its reactive aldehyde group. chemimpex.com The structural features of the oxime derivative suggest its potential as a valuable component in the design and synthesis of intricate molecular architectures through various synthetic strategies.
Synthetic Utility in Agrochemical Development
Thiophene derivatives have established applications in the agrochemical industry, particularly as fungicides. nih.gov The precursor aldehyde, 5-Methylthiophene-2-carboxaldehyde, is recognized as a useful intermediate in the synthesis of agrochemicals. chemimpex.com Furthermore, thiophene derivatives have been employed as raw materials for herbicides and pesticides. eprajournals.com The fungicidal activity of N-(thiophen-2-yl) nicotinamide (B372718) derivatives highlights the importance of the thiophene scaffold in developing new crop protection agents. nih.gov Although direct synthesis of commercial agrochemicals from this compound is not prominently reported, the established biological activity of related thiophene compounds suggests its potential as a lead structure for the discovery of new agrochemically active molecules. For instance, a series of novel tetra-substituted thiophenes, including those with oxime functionalities, have been synthesized and evaluated for their anti-inflammatory activity, indicating the potential for biological activity in this class of compounds. nih.gov
Intermediate in Advanced Dye and Pigment Synthesis
The thiophene nucleus is a key component in a variety of dyes and pigments. Thiophene-based azo dyes are noted for their diverse applications in industries such as textiles, food, and cosmetics. espublisher.com Specifically, 5-formylthiophene-2-azo dyes have been patented for various applications. sapub.org Research has also been conducted on the synthesis and characterization of disperse dyes derived from methyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, which showed good application properties on polyester (B1180765) and nylon fabrics. researchgate.net While the direct use of this compound as an intermediate in the synthesis of commercially available dyes and pigments is not widely documented, its structural similarity to the starting materials used in the synthesis of known thiophene-based colorants suggests its potential in this field.
Emerging Research Directions and Future Perspectives
Development of Sustainable and Eco-friendly Synthetic Routes
The principles of green chemistry are increasingly critical in modern organic synthesis. Traditional methods for preparing oximes can involve hazardous reagents and organic solvents. ijprajournal.com Future research will likely focus on developing more environmentally benign pathways to 5-Methylthiophene-2-carbaldehyde oxime and related structures.
Key areas of development include:
Catalyst- and Solvent-Free Synthesis: Inspired by recent successes in synthesizing other thiophene-based compounds, methods that eliminate catalysts and solvents are highly desirable. For instance, new thiophene-based Schiff bases have been synthesized in high yields simply by reacting thiophene-2-carbaldehyde (B41791) with piperidine (B6355638) derivatives without any medium. acgpubs.org
Use of Natural Acid Catalysts: An emerging green approach is the use of natural acid catalysts, such as citrus limetta fruit juice or mangifera indica aqueous extract, to facilitate oxime formation. ijprajournal.com These methods offer an affordable, safe, and environmentally friendly alternative to conventional acid catalysts. ijprajournal.com
Water as a Solvent: Utilizing water as a solvent is a cornerstone of green chemistry. The synthesis of thiophene-tethered benzothiazepines has been successfully achieved using citrus juice in water, demonstrating the viability of aqueous media for related heterocyclic syntheses. researchgate.net
Transition-Metal-Free Reactions: To avoid the cost and toxicity associated with transition metals, metal-free synthetic routes are a key goal. Recent strategies for creating substituted thiophenes have employed inexpensive and safe reagents like potassium ethyl xanthate (EtOCS₂K) in a water-based solvent system. organic-chemistry.org
Table 1: Comparison of Traditional and Green Synthetic Approaches for Oxime Synthesis
| Feature | Traditional Method | Emerging Green Method |
|---|---|---|
| Catalyst | Mineral acids (e.g., sulfuric acid), Pyridine (B92270) ijprajournal.com | Natural acids (e.g., citrus juice), ijprajournal.com None acgpubs.org |
| Solvent | Organic solvents (e.g., ethanol) nih.gov | Water, researchgate.net Solvent-free acgpubs.org |
| Reaction Conditions | Often requires refluxing ijprajournal.com | Room temperature ijprajournal.com or gentle heating |
| Byproducts | Potentially toxic effluent ijprajournal.com | Minimal and often benign |
| Yields | Variable, can be low ijprajournal.com | Generally high acgpubs.org |
Design and Exploration of Novel Catalytic Systems for Diverse Transformations
The oxime functional group is a versatile building block that can be transformed into other valuable moieties like amines, nitriles, and amides via the Beckmann rearrangement. ijprajournal.comresearchgate.net The design of novel catalytic systems to control the reactivity of this compound is a promising research frontier.
Future catalytic research may focus on:
Selective Rearrangements: Developing catalysts that can selectively direct the Beckmann rearrangement of the oxime to produce either amides or nitriles would be highly valuable.
C-H Activation/Functionalization: Direct functionalization of the thiophene (B33073) ring's C-H bonds is an atom-economical strategy. Low-loading palladium catalysts have been used for the direct C-H arylation of thiophenes, a technique that could be applied to modify the core structure of this compound. organic-chemistry.org
Photocatalysis: Visible-light-induced reactions offer a mild and sustainable approach. Methods have been developed for the C-C bond construction of alkyl-substituted oximes using photocatalysis, which could be adapted for derivatizing the oxime of 5-methylthiophene-2-carbaldehyde. researchgate.net
Decarboxylation and Radical Processes: Silver-catalyzed decarboxylation reactions have been used to convert aliphatic carboxylic acids into oxime ethers, proceeding through a radical mechanism. researchgate.net Exploring similar radical-based transformations could unlock new synthetic pathways.
Engineering of Advanced Materials with Tunable Optoelectronic Properties
Thiophene-containing molecules are renowned for their use in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). taylorfrancis.commdpi.com The incorporation of a methyl group and an oxime functionality onto a thiophene-2-carbaldehyde core provides specific electronic characteristics that can be harnessed for materials science.
Key research directions include:
Tuning HOMO/LUMO Levels: The electronic properties of thiophene derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be fine-tuned by chemical modification. mdpi.comresearchgate.net The oxime group can act as a modifiable site to systematically alter these levels and, consequently, the material's color and conductivity in OLEDs. mdpi.com
Donor-Acceptor (D-A) Architectures: Thiophene derivatives are often used as electron donors in D-A systems for optoelectronic applications. taylorfrancis.com this compound could serve as a building block in such systems, where its electronic properties can be tailored to optimize charge transfer and device performance.
Liquid Crystals: Thiophene-based molecules have been synthesized and studied for their liquid crystalline properties. orientjchem.org The specific geometry and polarity of this compound could be explored for the development of new mesogenic materials.
Table 2: Optoelectronic Properties of Selected Thiophene-Based Derivatives for OLEDs
| Compound Type | Emission Maxima (nm) | Application | Reference |
|---|---|---|---|
| Thieno[3,2-b]thiophene with triphenylamine | — | OLED Emitter | mdpi.com |
| Polymeric thieno[2,3-b]thiophene | Red-shifted emission | OLED | mdpi.com |
| Biphenylyl/thiophene systems | — | Organic Light-Emitting Transistors | acs.org |
Note: Specific data for this compound is not yet available; this table presents analogous systems to indicate potential research areas.
Synergistic Integration of Experimental and Computational Research Methodologies
The combination of computational modeling and experimental synthesis is a powerful tool for accelerating materials discovery. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely used to predict the geometric, electronic, and optical properties of thiophene derivatives before their synthesis. mdpi.comresearchgate.netresearchgate.net
Future research integrating these methodologies would involve:
Predictive Modeling: Using DFT to calculate the HOMO/LUMO energy levels, band gaps, and absorption spectra of hypothetical derivatives of this compound. taylorfrancis.com This allows researchers to screen candidates for desired optoelectronic properties virtually. researchgate.net
Mechanism Elucidation: Computational studies can provide insight into reaction mechanisms, such as the transition states in catalytic cycles or the dynamics of photochemical rearrangements.
Structure-Property Relationship: By systematically modifying the structure of this compound in silico and correlating the predicted properties with experimental results, a deeper understanding of the structure-property relationship can be established. orientjchem.org For example, computational analysis has been used to understand how substituting furan (B31954) for thiophene rings affects molecular planarity and charge mobility in organic electronic materials. acs.org Similarly, a combined computational and experimental study on thieno[3,4-b]thiophene (B1596311) elucidated its role in stabilizing excited-state oxidation potentials in dye-sensitized solar cells. nih.gov
This synergistic approach minimizes trial-and-error in the lab, saving time and resources while guiding the rational design of new functional molecules based on the this compound scaffold.
Q & A
Q. Q1: What are the recommended synthetic protocols for 5-methylthiophene-2-carbaldehyde oxime, and how should experimental data be reported?
Methodological Answer: The synthesis typically involves condensation of 5-methylthiophene-2-carbaldehyde with hydroxylamine hydrochloride under reflux in a polar solvent (e.g., ethanol) with a base catalyst (e.g., sodium acetate). A representative procedure yields 76% product after purification . Key experimental reporting includes:
- Reaction Conditions : Solvent, temperature, time, molar ratios.
- Characterization :
- Yield and Purity : Report isolated yield and purity (e.g., via HPLC or elemental analysis).
Q. Q2: How can researchers optimize the synthesis of this compound for higher yields or scalability?
Methodological Answer:
- Catalyst Screening : Test alternative bases (e.g., pyridine or triethylamine) to improve reaction efficiency .
- Solvent Effects : Evaluate aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of hydroxylamine .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield via controlled microwave heating .
- Metal Complexation : Explore transition metal catalysts (e.g., Cu or Ru) for potential coordination-driven stabilization, as seen in related thiophene derivatives .
Spectroscopic and Structural Analysis
Q. Q3: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Key for identifying the oxime proton (CH=N, δ 7.62 ppm) and thiophene ring protons. Compare with reference data from NIST Chemistry WebBook or published studies .
- IR Spectroscopy : Confirm the presence of C=N (1600–1650 cm) and O-H (3200–3400 cm) stretches .
- Mass Spectrometry : HRMS validates molecular formula (e.g., CHNOS) and detects impurities .
- X-ray Crystallography : For definitive structural confirmation, though this requires high-purity crystals .
Biological Activity Testing
Q. Q4: How should researchers design experiments to evaluate the biological activity of this compound?
Methodological Answer:
- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and triplicate replicates .
- Antibacterial Testing : Follow CLSI guidelines for broth microdilution to determine MIC values against Gram-positive/negative strains .
- Mechanistic Studies : Pair activity data with molecular docking to predict binding interactions (e.g., with bacterial enzymes or cancer targets) .
Note : Contradictions in activity data (e.g., varying IC values) may arise from differences in cell lines, assay protocols, or compound purity. Always validate purity via HPLC before testing .
Stability and Isomerization Dynamics
Q. Q5: How can researchers assess the stability and isomerization behavior of this compound under varying conditions?
Methodological Answer:
- GC-FTIR Analysis : Monitor E/Z isomerization dynamically using gas chromatography coupled with FTIR. Select wavenumbers specific to isomer vibrations (e.g., 1650 cm for C=N) .
- Temperature Studies : Perform kinetic experiments at 25–60°C to quantify isomerization rates. Use Arrhenius plots to determine activation energy .
- Solvent Effects : Test stability in polar vs. non-polar solvents; oximes are prone to hydrolysis in acidic aqueous media .
Data Contradiction Resolution
Q. Q6: How should researchers address discrepancies in reported biological activities or synthetic yields for this compound?
Methodological Answer:
- Reproduce Protocols : Replicate literature methods exactly, including reagent grades and equipment (e.g., reflux vs. microwave conditions) .
- Cross-Validate Characterization : Compare NMR/HRMS data with public databases (e.g., PubChem or NIST) to confirm structural consistency .
- Meta-Analysis : Systematically review variables across studies (e.g., cell culture conditions, metal impurities in catalysts) .
Safety and Handling in Research Settings
Q. Q7: What safety precautions are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during reflux .
- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for oxime-containing waste .
Literature Search Strategies
Q. Q8: What databases and search strategies are most effective for locating peer-reviewed studies on this compound?
Methodological Answer:
- Specialized Databases : Use SciFinder (CAS Registry Number: 624-44-2) or Reaxys for synthesis and property data .
- Keywords : Combine "this compound" with terms like "synthesis," "NMR," or "cytotoxicity" .
- Citation Tracking : Follow references in foundational papers (e.g., and ) to identify related work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
